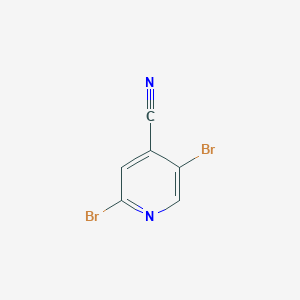
4-Cyano-2,5-dibromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Cyano-2,5-dibromopyridine” is a chemical compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.904. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2,5-dibromopyridine, a related compound, involves adding 2-aminopyridine and acetic anhydride into a four-neck flask, refluxing, and tracking by thin-layer chromatography until the reaction is complete . After the temperature of the reaction solution drops to 20-25°C, liquid bromine is added dropwise, reacting at 45-55°C for 2-3 hours . The reaction continues for 30-40 minutes, after which vacuum filtration, drying, and recrystallization are performed to obtain 2-amino-5-bromopyridine . The 2-amino-5-bromopyridine is then added into a hydrogen bromide solution, and a sodium nitrate solution is added dropwise in the presence of a catalytic amount of cuprous bromide . The reaction is controlled at -5-15°C for 2-5 hours to obtain the 2,5-dibromopyridine .
Molecular Structure Analysis
The molecular structure of 2,5-dibromopyridine, a related compound, consists of a pyridine ring with bromine atoms attached at the 2 and 5 positions . The molecular formula is C5H3Br2N .
Chemical Reactions Analysis
Pyridines, including 2,5-dibromopyridine, display a diversified reactivity profile . They are electron-deficient heterocycles and have a propensity for nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-dibromopyridine, a related compound, include a molecular weight of 236.89 . It is a solid in form and has a melting point of 92-95°C (lit.) .
科学的研究の応用
Coordination Chemistry and Crystal Structures
4-Cyanopyridine derivatives, closely related to 4-Cyano-2,5-dibromopyridine, have been extensively utilized as mono- and bidentate ligands in the synthesis of coordination polymers. Zhao et al. (2017) demonstrated how 4-cyanopyridine can act as a versatile ligand, forming linear bridges between metal atoms in polymeric transition metal compounds, leading to the construction of new metal–organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation technologies. The study's findings underscore the significance of 4-cyanopyridine derivatives in designing complex structures with varied coordination modes (Haishuang Zhao et al., 2017).
Hydrothermal Synthesis and Fluorescent Materials
Xue et al. (2002) explored the hydrothermal synthesis of novel Cd(II) coordination polymers using 4-cyanopyridine, demonstrating its role in creating 3D pillared-layered fluorescent materials. This research highlights the potential of 4-Cyano-2,5-dibromopyridine derivatives in developing materials with unique optical properties, useful in sensors, light-emitting devices, and fluorescent markers (X. Xue et al., 2002).
Synthesis of Functionalized Pyridines
Kozhevnikov et al. (2003) reported a versatile strategy for synthesizing functionalized bi- and terpyridines from 1,2,4-triazene 4-oxides, involving nucleophilic aromatic substitution by a cyano group. This method underscores the role of cyano-substituted pyridines in constructing complex organic molecules, which could have applications in pharmaceuticals, agrochemicals, and materials science (V. N. Kozhevnikov et al., 2003).
Catalytic Applications
Wang et al. (2016) discovered that 4-cyanopyridine could homolytically cleave the B-B σ bond of diborane, indicating its potential as a catalyst in various chemical reactions, including the reduction of azo compounds and deoxygenation of sulfoxides. This research opens new avenues for using 4-Cyano-2,5-dibromopyridine derivatives in catalysis, offering a more sustainable approach to chemical synthesis (Guoqiang Wang et al., 2016).
Photophysical Studies
The synthesis and properties of ruthenium(II) complexes of cyano-substituted terpyridines, as discussed by Wang et al. (2005), highlight the impact of the cyano group on the photophysical and redox properties of these complexes. Such studies are crucial for developing advanced materials for photovoltaic applications, light-emitting diodes (LEDs), and as agents in photodynamic therapy (Jianhua Wang et al., 2005).
Safety and Hazards
2,5-Dibromopyridine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用機序
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Pyridine derivatives, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
特性
IUPAC Name |
2,5-dibromopyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJLQDHWWHDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2,5-dibromopyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)
![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)
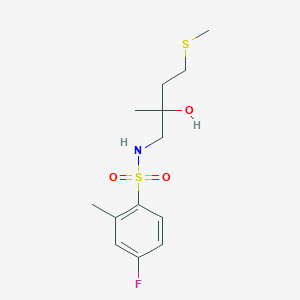
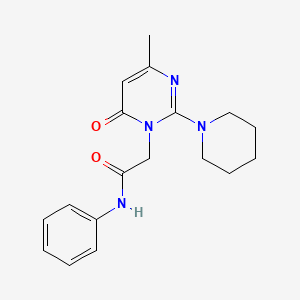
![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2989830.png)
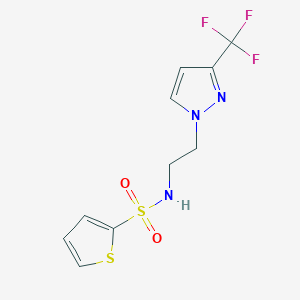
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)
![N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989834.png)
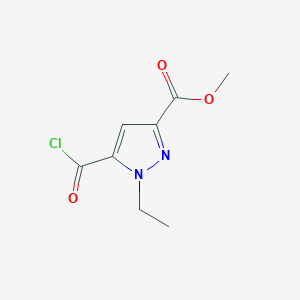
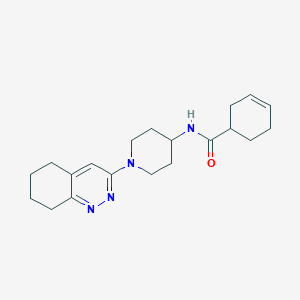
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)
